N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of aromatic rings and heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene precursor.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Methoxylation: The methoxy groups on the phenyl ring are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, especially at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic probes.
Industry
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. Pathways involved may include signal transduction pathways in cells, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide
- N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of both a thieno[2,3-b]pyridine core and a pyrrole moiety, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-14-10-13(11-15(12-14)26-2)22-19(24)18-17(23-8-3-4-9-23)16-6-5-7-21-20(16)27-18/h3-12H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMQQGHHJOEEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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